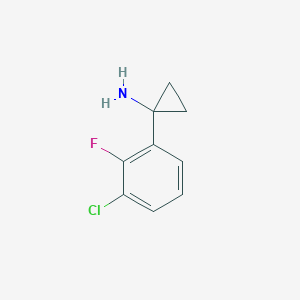

1-(3-Chloro-2-fluorophenyl)cyclopropanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 3-Chloro-2-fluorophenol . This parent compound is a solid and is used by researchers as part of a collection of unique chemicals .

Synthesis Analysis

While specific synthesis information for “1-(3-Chloro-2-fluoro-phenyl)-cyclopropylamine” was not found, related compounds have been synthesized through various methods. For instance, new imidazo[1,2-a]pyridines carrying biologically active hydrazone functionality have been synthesized and studied for their anticonvulsant properties .

Wissenschaftliche Forschungsanwendungen

Inhibition of Monoamine Oxidase

Fluorinated Phenylcyclopropylamines as MAO Inhibitors

A study explored the inhibitory activity of fluorinated phenylcyclopropylamines, including compounds similar to 1-(3-Chloro-2-fluoro-phenyl)-cyclopropylamine, on monoamine oxidase A (MAO A) and B (MAO B). These compounds demonstrated increased inhibitory activity towards both MAO A and B, with specific structural modifications enhancing their selectivity and potency. This research indicates the potential application of such compounds in designing inhibitors targeting MAO enzymes (Yoshida et al., 2004).

Chemical Synthesis and Reactivity

Cyclopropanation Under Phase-transfer Conditions

A method for the stereoselective synthesis of cis-2-Fluorocyclopropylamine, which shares a core structural motif with 1-(3-Chloro-2-fluoro-phenyl)-cyclopropylamine, was developed. This process involves cyclopropanation of aryl-2-vinyl-3-(methoxy)isoindol-1-one, indicating the compound’s usefulness in synthetic organic chemistry for generating structurally complex and functionalized cyclopropanes (Matsuo et al., 2004).

Fluorine Effects on Molecular Structure

Monofluorinated Cyclopropanecarboxylates

Research into monofluorinated cyclopropanecarboxylates, related to the fluorine-containing cyclopropylamine under discussion, highlighted the impact of fluorine on the synthesis, reactions, and structural features of these compounds. The study provided insight into how fluorine affects the stereochemistry and reactivity of cyclopropane-containing molecules, which is critical for designing new molecules with desired properties (Haufe et al., 2002).

Applications in Organic Synthesis

Ring-Opening 1,3-Dichlorination of Donor-Acceptor Cyclopropanes

The reactivity of donor-acceptor cyclopropanes with iodobenzene dichloride to produce ring-opened products demonstrates the versatile chemical transformations possible with cyclopropylamine derivatives. This showcases the compound's potential utility in the synthesis of complex organic molecules through selective functionalization (Garve et al., 2014).

Eigenschaften

IUPAC Name |

1-(3-chloro-2-fluorophenyl)cyclopropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFN/c10-7-3-1-2-6(8(7)11)9(12)4-5-9/h1-3H,4-5,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDIWAITMBMMFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C(=CC=C2)Cl)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{5,6-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile](/img/structure/B2841419.png)

![8-acetyl-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2841422.png)

![N-(2,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2841423.png)

![N-(4-(thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2841426.png)

![3-amino-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2841428.png)

![N-(3-chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2841429.png)